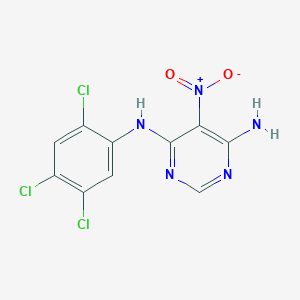

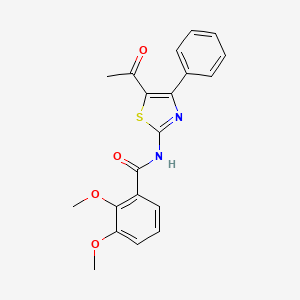

5-nitro-N-(2,4,5-trichlorophenyl)pyrimidine-4,6-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrimidines are a class of organic compounds characterized by a six-membered ring with two nitrogen atoms and four carbon atoms. They are fundamental components of nucleic acids, vitamins, and numerous synthetic drugs .

Synthesis Analysis

Pyrimidines can be synthesized through several methods. One common approach involves the reaction of β-dicarbonyl compounds with amidines to form a pyrimidine core . Another method involves a one-step reaction from commercial and inexpensive 4,6-dichloro-5-nitro-pyrimidine .Molecular Structure Analysis

The molecular structure of pyrimidines is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3, and four carbon atoms. Substituents can be added at various positions on the ring, leading to a wide variety of pyrimidine derivatives .Chemical Reactions Analysis

Pyrimidines can undergo various chemical reactions, including nucleophilic substitution, nucleophilic addition, cyclization, and electron transfer . The reactivity of the substituents linked to the ring carbon and nitrogen atoms can also be explored .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidines and their derivatives can vary widely depending on their specific structures. Factors such as the nature and position of substituents on the pyrimidine ring can significantly influence properties such as solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación

Reactivities of Substituents

Understanding the reactivity of substituents in this compound is crucial for designing targeted modifications. The trichlorophenyl group contributes to its electronic properties, affecting its interactions with other molecules. Researchers have investigated the impact of these substituents on the compound’s stability, solubility, and reactivity.

a. Anticancer Properties: Studies have explored the compound’s cytotoxic effects against cancer cells. Its ability to inhibit specific enzymes or pathways involved in cancer progression makes it a promising candidate for targeted therapies. Researchers investigate its efficacy against various cancer types, including solid tumors and hematological malignancies.

b. Antimicrobial Activity: The compound exhibits antimicrobial properties against bacteria, fungi, and parasites. It has been evaluated for its antibacterial effects, particularly against drug-resistant strains. Additionally, its antifungal activity suggests potential applications in treating fungal infections.

c. Anti-inflammatory Effects: Inflammation plays a crucial role in various diseases. Researchers have studied the compound’s anti-inflammatory properties, aiming to develop novel anti-inflammatory drugs. It may modulate inflammatory pathways and reduce tissue damage associated with chronic inflammation.

d. Antiviral Potential: Preliminary investigations suggest that 5-nitro-N4-(2,4,5-trichlorophenyl)pyrimidine-4,6-diamine could inhibit viral replication. Its antiviral activity against specific viruses (such as herpesviruses or influenza) warrants further exploration.

e. Targeting Enzymes and Receptors: The compound’s structure allows it to interact with specific enzymes and receptors. Researchers have explored its binding affinity to various protein targets, including kinases, proteases, and receptors involved in cellular signaling pathways.

f. Drug Delivery Systems: Due to its unique structure, the compound can serve as a scaffold for drug delivery systems. Researchers have functionalized it with targeting ligands or encapsulated it in nanoparticles to enhance drug delivery efficiency.

g. Other Applications: Beyond the mentioned fields, investigations continue into its potential as an imaging agent, enzyme inhibitor, or even as a building block for novel materials.

Mecanismo De Acción

Target of Action

It is known that pyrimidine analogs, which this compound is a part of, have significant biological applications

Mode of Action

It is known that the reactivities of the substituents linked to the ring carbon and nitrogen atoms in pyrimidine analogs play a crucial role in their biological applications .

Biochemical Pathways

Pyrimidine analogs are known to have significant biological applications, suggesting they interact with various biochemical pathways .

Result of Action

It is known that pyrimidine analogs have significant biological applications, suggesting they have notable effects at the molecular and cellular levels .

Direcciones Futuras

The field of pyrimidine chemistry continues to be an active area of research, with potential applications in areas such as drug discovery, materials science, and biochemistry. Future research will likely continue to explore the synthesis, reactivity, and biological activity of new pyrimidine derivatives .

Propiedades

IUPAC Name |

5-nitro-4-N-(2,4,5-trichlorophenyl)pyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl3N5O2/c11-4-1-6(13)7(2-5(4)12)17-10-8(18(19)20)9(14)15-3-16-10/h1-3H,(H3,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUGKQRVYISASDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)NC2=NC=NC(=C2[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-nitro-N-(2,4,5-trichlorophenyl)pyrimidine-4,6-diamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aS,7aR)-1-(propan-2-yl)-octahydro-1H-imidazolidino[4,5-c]pyridin-2-one hydrochloride](/img/structure/B2689354.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2689361.png)

![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide](/img/structure/B2689366.png)

![N-(1-Cyanocyclohexyl)-N-methyl-2-[5-[(2-methylphenyl)methyl]tetrazol-2-yl]acetamide](/img/structure/B2689369.png)

![2-Amino-N-cyclopentyl-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2689371.png)

![2-[1,7-dimethyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2689373.png)

![[5-(Aminomethyl)oxolan-3-yl]methanol;hydrochloride](/img/structure/B2689375.png)